molecular formula C10H11F2NO3S B3025642 N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 918523-58-7

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Cat. No. B3025642
M. Wt: 263.26
InChI Key: RWAQKKCELAQLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is C10H11F2NO3S . The molecular weight is 263.26 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide includes the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide with lithium diisopropylamide in tetrahydrofuran. N,N-dimethyl-formamide is then added to the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide include its molecular formula, C10H11F2NO3S, and its molecular weight, 263.26 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density was not found in the search results.

Scientific Research Applications

Chemical Synthesis and Catalysis

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is involved in various chemical synthesis processes. One application is in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione. This process yields secondary and tertiary sulfonamides, highlighting the role of similar compounds in facilitating chemical reactions (Han, 2010).

Biological Activity and Antimicrobial Evaluation

Compounds similar to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide have been studied for their biological activities. For instance, N-sulfonates with potential biological activity have been synthesized, and their antimicrobial and antifungal activities were evaluated. Some compounds demonstrated high activity against Gram-positive and Gram-negative bacteria as well as fungi (Fadda et al., 2016).

Drug Metabolism and Biocatalysis

In the field of drug metabolism, biaryl-bis-sulfonamides, which are structurally similar to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, have been used. A study demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of these compounds, which are important for understanding drug metabolism and developing clinical investigations (Zmijewski et al., 2006).

Material Science and Fuel Cell Applications

In material science, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers, which are related to sulfonamides like N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, showed promising mechanical properties and proton conductivity, making them suitable for use in fuel cells (Bae et al., 2009).

Safety And Hazards

The safety information available indicates that N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide may be hazardous if ingested (H302) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQKKCELAQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219886
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

CAS RN

918523-58-7
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide (57, 1.5 g, 6.38 mmol) in tetrahydrofuran (10 mL) under an atmosphere of nitrogen, cooled in a −78° C. acetone/dry ice bath was added lithium diisopropylamide (0.80 M in tetrahydrofuran, 24 mL, freshly prepared from n-butyllithium and diisopropylamine). After 30 minutes, N,N-dimethyl-formamide (542 μL, 7.018 mmol) was added dropwise to the reaction. The reaction was stirred for 30 minutes at −78° C. and then allowed to warm to room temperature for 40 minutes. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid (58, 300 mg, 18%). MS (ESI) [M−H+]−=262.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
542 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To diisopropyl amine (0.210 mL, 1.49 mmol) in tetrahydrofuran (3 mL) was added n-butyllithium (2.50 M in hexane, 0.600 mL, 1.49 mmol) at −78° C. under an atmosphere of nitrogen. After 30 minutes, propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide (9, 113 mg, 0.480 mmol) in tetrahydrofuran (2 mL) was added at −78° C. under am atmosphere of nitrogen. After 1 hour, N,N-dimethylformamide (0.050 mL, 0.64 mmol) was added. The reaction was stirred for 1 hour, then allowed to come to room temperature for 15 minutes. The reaction was poured into water, acidified with 1M HCl (aq.) to pH=1, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtrated. The filtrate was concentrated and purified by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give a solid (10, 25 mg, 20%). MS (ESI) [M−H+]−=262.0.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Reactant of Route 4
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.